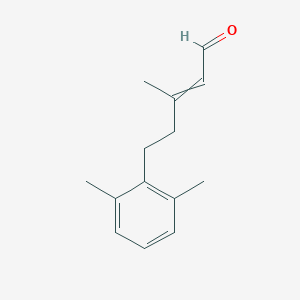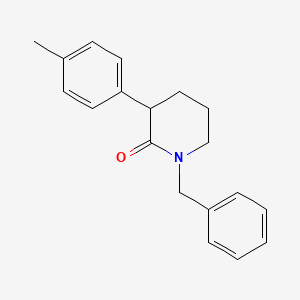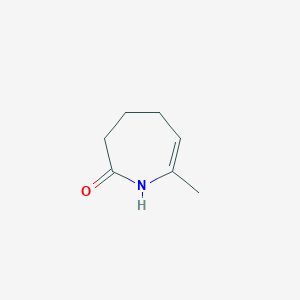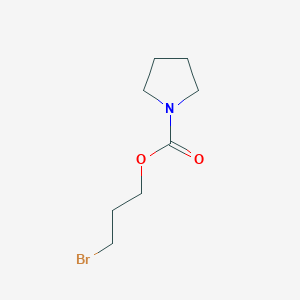
(2S,3R)-Tridecane-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-Tridecane-2,3-diol is a stereoisomer of tridecane-2,3-diol, characterized by its specific spatial arrangement of atoms. This compound is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. The stereochemistry of this compound is significant as it influences the compound’s physical and chemical properties, as well as its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Tridecane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of tridecane-2,3-dione using chiral catalysts or enzymes. For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce (2S,3R)-2-chloro-3-hydroxy esters . This method is environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. The process typically includes the preparation of engineering bacteria containing the desired enzyme, followed by the fermentation and extraction of the product. This method is advantageous due to its high yield and scalability .
化学反应分析
Types of Reactions
(2S,3R)-Tridecane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tridecane-2,3-dione, while reduction can produce tridecane .
科学研究应用
(2S,3R)-Tridecane-2,3-diol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
作用机制
The mechanism of action of (2S,3R)-Tridecane-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
相似化合物的比较
Similar Compounds
(2S,3R)-3-Methylglutamate: Another stereoisomer with similar structural features but different functional groups.
(2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate: A compound with similar stereochemistry but different substituents.
Uniqueness
(2S,3R)-Tridecane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and as a research tool in studying stereochemical effects .
属性
CAS 编号 |
827608-95-7 |
|---|---|
分子式 |
C13H28O2 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
(2S,3R)-tridecane-2,3-diol |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-13(15)12(2)14/h12-15H,3-11H2,1-2H3/t12-,13+/m0/s1 |
InChI 键 |
WHMDTCFMHYIZKN-QWHCGFSZSA-N |
手性 SMILES |
CCCCCCCCCC[C@H]([C@H](C)O)O |
规范 SMILES |
CCCCCCCCCCC(C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)

![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)
![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)

